Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate

Descripción general

Descripción

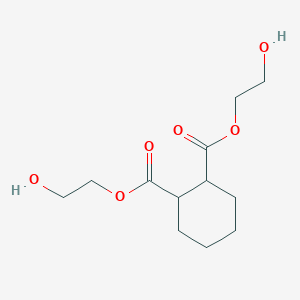

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,2-dicarboxylic acid and ethylene glycol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with ethylene glycol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to remove water formed during the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous process where the reactants are fed into a reactor equipped with a distillation column to continuously remove water. This method ensures a high yield of the desired ester .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form cyclohexane-1,2-dimethanol derivatives.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Cyclohexane-1,2-dicarboxylic acid.

Reduction: Cyclohexane-1,2-dimethanol.

Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is used as a monomer in the synthesis of polyesters and polyurethanes. It provides flexibility and durability to the resulting polymers .

Biology and Medicine: In biological research, this compound is used as a plasticizer in the preparation of biocompatible materials. It is also investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism by which bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its ability to form ester linkages with other molecules. This property allows it to act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting polymers .

Comparación Con Compuestos Similares

Bis(2-hydroxyethyl) terephthalate: Similar in structure but derived from terephthalic acid.

Bis(2-ethylhexyl) cyclohexane-1,2-dicarboxylate: A diester with longer alkyl chains, providing different plasticizing properties.

Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its cyclohexane ring provides rigidity, while the hydroxyl groups offer sites for further chemical modifications .

Actividad Biológica

Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate (BHECD) is an organic compound with significant potential in various biological applications, particularly in drug delivery systems. This compound is characterized by its unique diester structure derived from cyclohexane-1,2-dicarboxylic acid and 2-hydroxyethanol. Its molecular formula is , and it exhibits properties that enhance its utility in medical and industrial applications.

BHECD's chemical structure allows it to form stable complexes with pharmaceutical compounds, enhancing their solubility and bioavailability. This property is crucial for developing advanced therapeutic formulations that require controlled drug release mechanisms. The compound's biocompatibility makes it suitable for use in various medical applications, highlighting its importance beyond industrial uses.

Biological Activity

Research indicates that BHECD exhibits notable biological activity, particularly in the following areas:

- Drug Delivery Systems : BHECD can significantly improve the efficacy of drug delivery by forming stable complexes with drugs, enhancing their therapeutic effectiveness. This capability is essential for developing formulations that require precise control over drug release rates.

- Biocompatibility : The compound's biocompatibility allows it to be utilized safely within biological systems, making it a promising candidate for medical applications.

1. Drug Delivery Efficacy

A study focused on the interaction of BHECD with various drugs demonstrated that the compound could enhance the solubility and stability of poorly soluble drugs. This was particularly evident in formulations aimed at treating chronic diseases where consistent drug delivery is critical. The study highlighted BHECD's ability to form non-covalent interactions with active pharmaceutical ingredients (APIs), thereby increasing their bioavailability.

Comparative Analysis

The following table compares BHECD with similar compounds regarding their applications and biological activity:

| Compound Name | Molecular Formula | Application | Unique Features |

|---|---|---|---|

| This compound | C12H20O6 | Drug delivery systems | High biocompatibility; enhances drug solubility |

| Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate | C24H44O4 | Plasticizer | Less biocompatible; primarily used in PVC products |

| Diisononyl phthalate | C26H42O4 | Plasticizer | Known environmental concerns; not biocompatible |

Future Directions

The potential applications of BHECD in drug delivery systems warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

- In Vivo Studies : To evaluate the efficacy and safety of BHECD in living organisms.

- Formulation Development : Exploring various drug combinations with BHECD to optimize therapeutic outcomes.

- Environmental Impact Assessments : Understanding the biodegradability and ecological effects of BHECD as a plasticizer or additive.

Propiedades

IUPAC Name |

bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c13-5-7-17-11(15)9-3-1-2-4-10(9)12(16)18-8-6-14/h9-10,13-14H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDRRXULZWSORM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)OCCO)C(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712277 | |

| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51290-37-0 | |

| Record name | Bis(2-hydroxyethyl) cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.